molecular formula C19H34O2SSn B1620019 Stannane, ((phenylsulfonyl)methyl)tributyl- CAS No. 31126-39-3

Stannane, ((phenylsulfonyl)methyl)tributyl-

Cat. No.: B1620019
CAS No.: 31126-39-3
M. Wt: 445.2 g/mol
InChI Key: WOMZBIJQYOEJIU-UHFFFAOYSA-N
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Description

Stannane, ((phenylsulfonyl)methyl)tributyl- is an organotin compound characterized by the presence of a tin atom bonded to a phenylsulfonylmethyl group and three butyl groups. Organotin compounds, including stannanes, are known for their diverse applications in organic synthesis, particularly in radical reactions and as reducing agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of stannane, ((phenylsulfonyl)methyl)tributyl- typically involves the reaction of tributyltin hydride with a phenylsulfonylmethyl precursor. . The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the sensitive organotin compound.

Industrial Production Methods

Industrial production of stannane, ((phenylsulfonyl)methyl)tributyl- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. Safety measures are crucial due to the toxicity and reactivity of organotin compounds .

Mechanism of Action

The mechanism of action of stannane, ((phenylsulfonyl)methyl)tributyl- involves the formation of tin-centered radicals, which can initiate a variety of radical reactions. The tin atom’s affinity for sulfur and other nucleophiles facilitates these reactions, making it a versatile reagent in organic synthesis . The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Stannane, ((phenylsulfonyl)methyl)tributyl- is unique due to the presence of the phenylsulfonylmethyl group, which imparts specific reactivity and stability characteristics. This makes it particularly useful in selective radical reactions and as a specialized reagent in organic synthesis .

Properties

IUPAC Name

benzenesulfonylmethyl(tributyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7O2S.3C4H9.Sn/c1-10(8,9)7-5-3-2-4-6-7;3*1-3-4-2;/h2-6H,1H2;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOMZBIJQYOEJIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)CS(=O)(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34O2SSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60185064
Record name Stannane, ((phenylsulfonyl)methyl)tributyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60185064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31126-39-3
Record name Stannane, ((phenylsulfonyl)methyl)tributyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031126393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Stannane, ((phenylsulfonyl)methyl)tributyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60185064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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